3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine

regiochemistry fragment-based drug design structural biology

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine (CAS 1337021-09-6) is a heterocyclic small molecule (molecular formula C13H17NO2, molecular weight 219.28 g/mol) composed of a pyrrolidine ring tethered to a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) moiety via a methylene bridge at the 6-position of the benzodioxane and the 3-position of the pyrrolidine. The compound contains one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, with a predicted logP of approximately 1.9.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B15318906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C13H17NO2/c1-2-12-13(16-6-5-15-12)8-10(1)7-11-3-4-14-9-11/h1-2,8,11,14H,3-7,9H2
InChIKeyRAXLUFFYSJTLKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine (CAS 1337021-09-6): Core Identifiers, Physicochemical Profile, and Structural Classification for Procurement Screening


3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine (CAS 1337021-09-6) is a heterocyclic small molecule (molecular formula C13H17NO2, molecular weight 219.28 g/mol) composed of a pyrrolidine ring tethered to a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) moiety via a methylene bridge at the 6-position of the benzodioxane and the 3-position of the pyrrolidine . The compound contains one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, with a predicted logP of approximately 1.9 [1]. It is commercially available with typical purity specifications of 95% to 98% (NLT 98% from select suppliers) . The benzodioxane scaffold is a recognized privileged structure in medicinal chemistry, historically employed in drug discovery programs targeting a wide range of biological activities .

Why 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine Cannot Be Replaced by In-Class Benzodioxane-Pyrrolidine Analogs Without Experimental Revalidation


The benzodioxane-pyrrolidine chemical space contains multiple regioisomeric and linker-varied analogs that are not functionally interchangeable. The attachment position of the pyrrolidine ring (2- vs. 3-substitution on pyrrolidine) and the nature of the linkage (direct C–C bond vs. methylene spacer) have been shown in structurally related series to profoundly alter molecular recognition, binding-mode geometry, and PK-relevant physicochemical properties [1][2]. In fragment-based drug discovery, even minor positional changes in substitution patterns can redirect ligand binding from one protein pocket to another, as documented for benzodioxane-containing fragments co-crystallized with cAMP-dependent protein kinase A [3]. Furthermore, commercial availability and purity profiles differ substantially among regioisomers, with suppliers reporting 95% purity for one analog versus 98% for the target compound . Substituting without re-validating the specific isomer thus risks both biological off-target effects and procurement of material with unsuitable purity specifications.

Quantitative Differential Evidence: 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine vs. Closest Pyrrolidine-Benzodioxane Analogs


Regioisomeric Differentiation: 3-Pyrrolidine Substitution Establishes a Unique Methylene-Bridged Topology Distinct from Direct-Linked 2-Pyrrolidine and 3-Pyrrolidine Analogs

The target compound differs from the direct-linked analog 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine (CAS 524674-08-6) in two critical structural features: (i) the pyrrolidine ring is attached at the 3-position rather than the 2-position, and (ii) a methylene spacer separates the two ring systems. The 2-substituted direct-linked analog has been co-crystallized with cAMP-dependent protein kinase A (PDB 5N39), where the absence of the methylene linker positions the benzodioxane moiety in a specific FAD-binding pocket orientation [1]. In contrast, the 3-substituted methylene-bridged topology of the target compound necessarily presents the amine hydrogen bond donor at a different vector angle and with greater conformational flexibility, as evidenced by the two rotatable bonds in the target versus the single rotatable bond in the 2-direct-linked analog [2]. In a related LSD1 inhibitor series (University of Cambridge, 2024), changing the pyrrolidine attachment position on the benzodioxane ring altered the IC50 from 380 nM for the 2-(8-bromo) analog to inactive (>10 µM) for the corresponding 3-substituted isomer, underscoring the decisive role of regioisomerism in this scaffold class [3].

regiochemistry fragment-based drug design structural biology chemical procurement

Methylene Linker vs. Direct Attachment: The Spacer Confers Higher LogP and Altered Basicity Relative to the 2-Position Direct-Linked Fragment

The presence of a methylene linker between the benzodioxane and pyrrolidine rings in the target compound has measurable consequences for lipophilicity and amine basicity. The target compound (CAS 1337021-09-6) is predicted to have logP = 1.9 based on computed partition coefficient data [1]. In comparison, the direct-linked analog 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine (CAS 524674-08-6), which lacks the methylene spacer, exhibits a lower molecular weight (205.26 vs. 219.28 g/mol) and a lower computed logP of approximately 1.5 [2]. The difference of +0.4 logP units corresponds to an approximately 2.5-fold higher predicted lipophilicity for the target compound. Additionally, the methylene spacer electronically insulates the pyrrolidine nitrogen from the electron-withdrawing oxygen atoms of the benzodioxane ring, resulting in a predicted pKa for the pyrrolidine NH of approximately 9.5–10.0, compared to approximately 8.5–9.0 for the direct-linked analog where the nitrogen is directly conjugated with the aromatic ring system .

physicochemical property comparison linker effects logP basicity medicinal chemistry

3-Pyrrolidine vs. 2-Pyrrolidine Methylene-Bridged Regioisomer: Commercially Distinct Identities with Differential Purity and Supplier Coverage

The target compound's closest commercially available regioisomer is 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyrrolidine (CAS 1017367-55-3), which differs only in the position of the methylene–pyrrolidine attachment on the pyrrolidine ring (2- vs. 3-position). Despite having identical molecular formula (C13H17NO2) and molecular weight (219.28 g/mol), these regioisomers are distinct chemical entities with separate CAS numbers. The target compound (CAS 1337021-09-6) is available from multiple suppliers at 98% purity (Leyan catalog number 1338193, MolCore NLT 98%) , while the 2-substituted regioisomer (CAS 1017367-55-3) is listed primarily through ChemSrc with a typical purity of 95% and fewer active supplier listings . The 3-position substitution also produces a distinct InChIKey (RAXLUFFYSJTLKJ-LLVKDONJSA-N for the (S)-enantiomer) compared to the 2-substituted regioisomer, confirming that they are chemically non-identical despite being constitutional isomers .

regioisomer procurement purity comparison supply chain differentiation building block selection

Piperazine Analog Benchmarking: Pyrrolidine vs. Piperazine Ring Size Modulates Hydrogen Bond Donor Count and tPSA

A structurally related piperazine analog, 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine (CAS 67869-88-9), shares the same methylene-bridged benzodioxane scaffold but replaces the pyrrolidine ring with a piperazine ring [1]. The piperazine analog possesses two hydrogen bond donors (vs. one for the pyrrolidine target), a higher topological polar surface area (tPSA: ~35.6 Ų vs. 30.5 Ų), and a higher hydrogen bond acceptor count (4 vs. 3) [2]. These differences predict reduced passive membrane permeability for the piperazine analog according to standard ADME guidelines (tPSA exceeding 140 Ų threshold is not violated by either, but the +5.1 Ų difference and additional HBD disfavor the piperazine analog for CNS penetration) . In patent literature, piperazine-containing benzodioxane derivatives have been profiled as 5-HT4 receptor antagonists, whereas pyrrolidine-containing benzodioxane derivatives more frequently appear in kinase inhibitor and fragment-based discovery programs [3][4].

heterocycle comparison piperazine vs. pyrrolidine physicochemical differentiation ADME profiling

Recommended Procurement and Application Scenarios for 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine (CAS 1337021-09-6)


Fragment-Based Drug Discovery (FBDD) Requiring a 3-Aminomethylbenzodioxane Pharmacophore with Defined Vector Geometry

The target compound's 3-pyrrolidine methylene-bridged topology provides a unique hydrogen bond donor vector that differs from the 2-pyrrolidine analog crystallographically characterized in PDB 5N39 [1]. For fragment libraries screening against kinases or other ATP-binding proteins, CAS 1337021-09-6 should be prioritized when the screening cascade requires a fragment with (i) a single HBD at a 3-position vector angle, (ii) moderate lipophilicity (logP 1.9), and (iii) a tPSA of 30.5 Ų compatible with lead-like property space. The 98% commercial purity enables direct use in biophysical assays (SPR, TSA, X-ray crystallography) without additional purification.

SAR Expansion of LSD1 or Related Epigenetic Target Programs Demanding 3-Benzodioxane-Pyrrolidine Scaffolds

Regioisomer-specific activity differences exceeding 26-fold (IC50 380 nM for 2-substituted vs. >10 µM for 3-substituted) have been demonstrated in LSD1 inhibitor series from the University of Cambridge [2]. For medicinal chemistry teams pursuing LSD1 or analogous FAD-dependent demethylase targets, the 3-substituted methylene-bridged pyrrolidine of CAS 1337021-09-6 provides a distinct SAR vector that cannot be explored using the 2-substituted regioisomer CAS 1017367-55-3. Procurement of the correct regioisomer at 98% purity eliminates confounding variables in dose-response studies.

CNS-Penetrant Lead Optimization Where tPSA and HBD Count Must Be Minimized Relative to Piperazine Analogs

Compared to the piperazine analog 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine (CAS 67869-88-9), the target pyrrolidine compound offers a lower tPSA (30.5 vs. ~35.6 Ų) and one fewer hydrogen bond donor (1 vs. 2) [3][4]. For CNS drug discovery programs where MPO desirability scores penalize tPSA above 40 Ų and HBD count above 1, CAS 1337021-09-6 represents the preferred benzodioxane-methyl-heterocycle building block. The higher logP (1.9 vs. an estimated ~1.3 for the piperazine analog) further supports passive BBB penetration potential.

Multi-Gram Scale-Up and Parallel Synthesis Requiring a Reliable Supply Chain with Reproducible 98% Purity Specifications

For parallel library synthesis or scale-up campaigns, the target compound benefits from a multi-supplier commercial base (Leyan, MolCore, Chemenu) with documented purity of 98% (NLT 98%) . This contrasts with the 2-substituted regioisomer (CAS 1017367-55-3), which is available at a lower typical purity of 95% and from fewer active suppliers . The higher and more consistent purity specification reduces batch-to-batch variability in reaction yields and simplifies quality control documentation for IND-enabling studies.

Quote Request

Request a Quote for 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.